molecular formula C11H17NOS B5614580 N-(1-ethylpropyl)-2-(2-thienyl)acetamide

N-(1-ethylpropyl)-2-(2-thienyl)acetamide

Cat. No. B5614580
M. Wt: 211.33 g/mol
InChI Key: MOVVOKYRWZRWIS-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-2-(2-thienyl)acetamide is a chemical compound of interest in various scientific fields. While specific studies on this exact compound are limited, research on related compounds provides valuable insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves processes such as stirring key ingredients in dry conditions and recrystallization, as seen in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (Sharma et al., 2018). Similar approaches could be applicable to N-(1-ethylpropyl)-2-(2-thienyl)acetamide.

Molecular Structure Analysis

Molecular structure analysis of analogous compounds involves techniques like NMR, LC-MS, and X-ray diffraction analysis. These methods help in elucidating the crystal structure and molecular interactions, as demonstrated in the study of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide (Ping, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds involve a variety of interactions and transformations. For instance, the study of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives shows how these compounds can be synthesized and identified by IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical in understanding a compound's behavior. The physical properties of similar compounds, like ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, are determined using X-ray diffraction and NMR spectroscopy (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are key in determining a compound's applications. Studies like that of the N-[4-(Ethylsulfamoyl)phenyl]acetamide reveal insights into the compound's electron behavior, wave function, and potential biological properties (Bharathy et al., 2021).

properties

IUPAC Name

N-pentan-3-yl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-3-9(4-2)12-11(13)8-10-6-5-7-14-10/h5-7,9H,3-4,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVVOKYRWZRWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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